1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
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Overview
Description
1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dimethoxybenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is not well-defined, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with well-documented health benefits.
Quinoline Derivatives: Compounds containing the quinoline moiety, known for their pharmacological properties.
Uniqueness
1-(2,6-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the presence of both the 2,6-dimethoxyphenyl and quinolin-3-yl groups, which may confer distinct chemical and biological properties compared to other chalcones and quinoline derivatives.
Properties
CAS No. |
914383-83-8 |
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Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-23-18-8-5-9-19(24-2)20(18)17(22)11-10-14-12-15-6-3-4-7-16(15)21-13-14/h3-13H,1-2H3 |
InChI Key |
WDWPLPKIEMAYSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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